5-Decenoic acid

Beschreibung

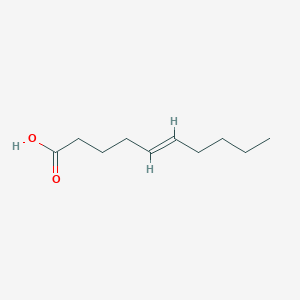

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

16424-55-8 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

dec-5-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12) |

InChI-Schlüssel |

UJUXUEKQHBXUEM-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCC(=O)O |

Isomerische SMILES |

CCCC/C=C/CCCC(=O)O |

Kanonische SMILES |

CCCCC=CCCCC(=O)O |

Andere CAS-Nummern |

85392-03-6 |

Herkunft des Produkts |

United States |

Contextualization Within Medium Chain Unsaturated Fatty Acids

5-Decenoic acid is classified as a medium-chain fatty acid (MCFA), typically defined as a fatty acid with an aliphatic tail of 6 to 12 carbon atoms. nih.govnih.gov Unlike their long-chain counterparts, MCFAs are absorbed directly into the portal vein and transported to the liver for rapid metabolism, making them a readily available energy source. The introduction of a double bond in the carbon chain, as seen in this compound, categorizes it as a medium-chain unsaturated fatty acid. This unsaturation is a critical feature that influences its three-dimensional structure and its interaction with metabolic enzymes.

The position of this double bond is a key determinant of the fatty acid's metabolic fate. The presence of a double bond at an odd-numbered carbon, such as in this compound, presents a unique challenge to the standard beta-oxidation pathway, requiring the action of auxiliary enzymes to facilitate its complete breakdown. This makes it an interesting subject for studying the versatility and specificity of the enzymes involved in lipid catabolism.

Isomeric Forms and Stereochemistry

The double bond at the fifth carbon of 5-decenoic acid can exist in two different geometric configurations, leading to the formation of two distinct stereoisomers: cis-5-decenoic acid and trans-5-decenoic acid. This difference in spatial arrangement, known as stereochemistry, profoundly impacts their physical properties and biological activities.

In the cis isomer, the hydrogen atoms attached to the carbons of the double bond are on the same side, resulting in a kink in the fatty acid chain. This bend affects how the molecule packs and interacts with other molecules, including enzymes. The systematic name for this isomer is (Z)-dec-5-enoic acid. nih.gov

| Property | Value |

| IUPAC Name | (Z)-dec-5-enoic acid |

| Synonym | cis-5-Decenoic acid |

| CAS Number | 84168-28-5 |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

cis-Unsaturated fatty acids are the most common form found in nature. The study of the metabolism of cis-5-enoyl-CoA, the activated form of cis-5-decenoic acid, has provided valuable insights into the processing of unsaturated fatty acids.

In the trans isomer, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear and rigid structure, similar to that of a saturated fatty acid. The systematic name for this isomer is (E)-dec-5-enoic acid.

| Property | Value |

| IUPAC Name | (E)-dec-5-enoic acid |

| Synonym | trans-5-Decenoic acid |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

Trans fatty acids are less common in nature and are often formed during industrial processes like partial hydrogenation of vegetable oils. Their distinct shape affects membrane fluidity and can have different metabolic consequences compared to their cis counterparts. The metabolism of fatty acids containing trans double bonds is of significant interest due to their association with various health implications.

Role As a Model Compound in Lipid Metabolism Studies

Endogenous Formation and Occurrence

The natural origins of this compound are rooted in biological systems, where it is found in various materials and is believed to be formed through specific biochemical pathways.

This compound has been identified as a component of dairy products. It is often found in conjunction with 6-decenoic acid, and this mixture is sometimes referred to by the common name "milk lactone" due to its characteristic milky and fatty aroma. Its presence contributes to the flavor profile of milk and cheese. Beyond dairy, the widespread occurrence of this compound in other biological materials is not extensively documented, suggesting it may be a less common unsaturated fatty acid in nature.

Table 1: Natural Occurrence of this compound

| Biological Material | Associated Compounds | Common Name for Mixture |

|---|

The precise biosynthetic pathways leading to this compound in organisms are not fully elucidated. One proposed precursor is δ-decalactone, a lactone that is naturally present in fruits and milk products. It is hypothesized that enzymatic activities in microorganisms or plants could lead to the opening of the δ-decalactone ring to form 5-hydroxydecanoic acid. Subsequent dehydration of this hydroxy acid could then yield this compound. However, the specific enzymes and mechanisms governing this transformation in a natural context are still an area of active research. While the acid-catalyzed conversion of δ-decalactone to a mixture containing this compound has been demonstrated chemically, the biological equivalent of this process remains to be definitively established.

Chemical Synthesis Routes for this compound

Several chemical strategies have been developed to synthesize this compound, offering control over the yield and stereochemistry of the final product.

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, provides a versatile approach to the synthesis of this compound. Cross-metathesis using a Grubbs' catalyst is a particularly relevant strategy. In a potential synthetic route, the cross-metathesis of 1-hexene (B165129) and 5-hexenoic acid, catalyzed by a ruthenium complex such as Grubbs' second-generation catalyst, would yield (E/Z)-5-decenoic acid and ethylene (B1197577) as a byproduct. The stereoselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Table 2: Proposed Synthesis of this compound via Cross-Metathesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|

Ring-closing metathesis (RCM) can also be employed to synthesize cyclic precursors which can then be converted to this compound derivatives.

The synthesis of this compound can be achieved through the hydrolysis of its esters. A notable example is the acid-catalyzed ring-opening of δ-decalactone, which is a cyclic ester (lactone). Treating δ-decalactone with a strong acid, such as phosphoric acid or sulfuric acid, at elevated temperatures leads to the hydrolysis of the lactone ring, forming 5-hydroxydecanoic acid. google.com This intermediate can then undergo dehydration under the reaction conditions to yield a mixture of this compound and 6-decenoic acid. google.com The ratio of the isomers can be influenced by the specific acid and reaction parameters used.

The synthesis of specific stereoisomers of this compound requires stereoselective methods. A documented approach to synthesize the E-isomer involves the use of E-1,6-undecadiene as a starting material. researchgate.net This diene can be selectively oxidized to yield an intermediate that is then converted to E-5-decen-1-ol. researchgate.net Subsequent oxidation of the primary alcohol functionality of E-5-decen-1-ol, for instance using Jones oxidation or other selective oxidizing agents, would yield the desired E-5-decenoic acid.

Biocatalytic and Microbial Synthesis of Decenoic Acids (General Principles and Relevant Examples)

The production of decenoic acids through biotechnological routes represents a promising alternative to traditional chemical synthesis, offering high selectivity and environmentally friendly processes. nih.gov Biocatalysis leverages enzymes or whole-cell systems to perform specific chemical transformations. In recent years, significant research has focused on engineering microorganisms, particularly Escherichia coli, to create efficient "cell factories" for the synthesis of valuable medium-chain unsaturated fatty acids from renewable feedstocks. mdpi.comnih.gov A common strategy involves modifying native metabolic pathways, such as the β-oxidation cycle, to reverse or redirect enzymatic activity towards the production of target molecules like decenoic acid isomers. preprints.orgresearchgate.net

Engineered Microbial Systems (e.g., Escherichia coli for decenoic acid production)

Escherichia coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. Researchers have successfully engineered E. coli to produce decenoic acid derivatives by strategically manipulating its fatty acid metabolism. A key approach involves modifying the β-oxidation pathway, which is naturally responsible for breaking down fatty acids. nih.gov By overexpressing a specific set of enzymes and blocking competing pathways, the process can be repurposed for synthesis.

For instance, a common strategy for producing trans-2-decenoic acid involves the co-expression of three key enzymes:

Acyl-CoA Synthetase (FadD): This enzyme activates the substrate, decanoic acid, by converting it into its metabolically active form, decanoyl-CoA. mdpi.compreprints.org

Acyl-CoA Dehydrogenase (FadE): This enzyme catalyzes the introduction of a double bond, oxidizing decanoyl-CoA to trans-2-enoyl-CoA. preprints.org

Acyl-CoA Thioesterase (YdiI): This enzyme cleaves the CoA thioester from trans-2-enoyl-CoA to release the final product, trans-2-decenoic acid. preprints.org

Through the optimization of fermentation conditions—such as temperature, inducer concentration, and substrate feeding—the production titers of decenoic acid can be significantly enhanced. mdpi.com Studies have demonstrated the ability to produce trans-2-decenoic acid at concentrations approaching 2 g/L using engineered E. coli fed with decanoic acid. mdpi.compreprints.org This intermediate is also crucial for the subsequent biocatalytic synthesis of other valuable compounds, such as 10-hydroxy-2-decenoic acid (10-HDA), a significant component of royal jelly. nih.govnih.gov In these multi-step processes, the conversion rate of decanoic acid to trans-2-decenoic acid has been reported to reach over 93%. nih.gov

| Target Product | Substrate | Key Engineered Enzymes | Reported Titer / Yield | Conversion Rate |

|---|---|---|---|---|

| trans-2-Decenoic Acid | Decanoic Acid | FadD, FadE, YdiI | 1.982 g/L | Not specified |

| trans-2-Decenoic Acid (intermediate) | Decanoic Acid | FadD, FadE, YdiI | 774.5 mg/L | 93.1% |

| 10-Hydroxy-2-decenoic Acid (10-HDA) | Decanoic Acid | FadD, FadE, YdiI, P450 Hydroxylase | 486.5 mg/L | Not specified |

Enzymatic Cascade Reactions (e.g., acyl-CoA transformations)

The microbial synthesis of decenoic acids is a prime example of an enzymatic cascade reaction, where a series of enzymes work in concert to convert a starting substrate into a final product without the isolation of intermediates. mdpi.com This one-pot approach enhances efficiency and can shift unfavorable reaction equilibria towards product formation. mdpi.com The transformation of decanoic acid into trans-2-decenoic acid relies on a precisely controlled cascade involving acyl-CoA intermediates.

The cascade is initiated by acyl-CoA synthetase (ACS) , an enzyme that "activates" the fatty acid substrate. nih.govwikipedia.org This activation is a critical first step for virtually all fatty acid metabolism, channeling the molecule into specific anabolic or catabolic pathways. nih.gov The reaction proceeds in two steps: first, the fatty acid reacts with ATP to form an acyl-AMP intermediate and pyrophosphate; second, Coenzyme A (CoA) displaces the AMP to form the high-energy acyl-CoA thioester. wikipedia.org

Once decanoyl-CoA is formed, it enters the core of the engineered pathway:

Dehydrogenation: Acyl-CoA dehydrogenase (FadE) catalyzes the rate-limiting step of β-oxidation, which in this synthetic context is used to introduce a double bond between the α and β carbons (C2 and C3) of the acyl chain. preprints.org This step converts decanoyl-CoA into trans-2-enoyl-CoA.

Thioester Hydrolysis: The cascade culminates with the action of an acyl-CoA thioesterase (like YdiI), which hydrolyzes the thioester bond, releasing Coenzyme A and the free trans-2-decenoic acid. preprints.org This final step is crucial as it pulls the equilibrium of the cascade towards product formation and frees the CoA pool for further activation reactions.

This enzymatic cascade demonstrates a sophisticated use of natural metabolic machinery, repurposed for the targeted synthesis of valuable unsaturated fatty acids. preprints.org

Participation in Lipid Metabolic Pathways

This compound, as a medium-chain monounsaturated fatty acid, is an active participant in lipid metabolism. hmdb.cafoodb.ca Upon absorption, it enters metabolic pathways common to other fatty acids, primarily serving as a substrate for energy production and as a precursor for the synthesis of more complex lipids. Its ten-carbon backbone categorizes it as a medium-chain fatty acid (MCFA), which influences its metabolic handling compared to long-chain fatty acids. hmdb.cafoodb.ca

The initial step in the metabolism of this compound is its activation in the cytoplasm. This reaction, catalyzed by an acyl-CoA synthetase, couples the fatty acid to coenzyme A (CoA) to form 5-decenoyl-CoA, a process that requires the hydrolysis of ATP. microbenotes.com This activation is a prerequisite for its participation in subsequent catabolic and anabolic pathways. As an activated fatty acyl-CoA, it can be transported into the mitochondria for energy production via beta-oxidation or utilized in the endoplasmic reticulum for the synthesis of other lipids.

Research findings indicate that medium-chain fatty acids can be readily metabolized. For instance, studies on related decenoic acid compounds have shown their active involvement in cellular metabolic activities. nih.gov The metabolism of this compound is integral to the broader network of lipid metabolism, contributing to the cellular pool of acyl-CoAs that are central to energy homeostasis and lipid synthesis.

Integration into Cellular Structures (e.g., cell membranes)

This compound is recognized as a constituent of cellular structures, most notably cell membranes. hmdb.cafoodb.ca The fluid mosaic model of the cell membrane describes a lipid bilayer composed primarily of phospholipids (B1166683), which have a hydrophilic head and two hydrophobic fatty acid tails. The physical properties of these fatty acids, such as chain length and degree of unsaturation, are critical determinants of membrane fluidity and function.

The integration of this compound into a cell membrane would occur through its esterification into the phospholipid backbone, typically at the sn-2 position of the glycerol (B35011) molecule. As an unsaturated fatty acid, the presence of a cis-double bond in its acyl chain introduces a kink, which increases the fluidity of the membrane by disrupting the tight packing of adjacent phospholipid molecules. This is a crucial mechanism for maintaining membrane function across a range of temperatures.

While direct studies detailing the specific biophysical effects of this compound on membranes are limited, the principles of fatty acid incorporation are well-established. The amphipathic nature of phospholipids, with their polar heads and nonpolar tails, drives the spontaneous formation of the bilayer in aqueous environments. mdpi.com The inclusion of various fatty acids, including this compound, allows for the dynamic regulation of membrane properties. The specific interactions between fatty acid chains and other membrane components, such as cholesterol and membrane proteins, are vital for cellular processes like signal transduction and transport. The ability of a fatty acid to be integrated is also influenced by its interaction with the phospholipid head groups, which can affect ion permeability. rsc.org

Beta-Oxidation Considerations for Medium-Chain Fatty Acids

The primary catabolic fate of 5-decenoyl-CoA is mitochondrial beta-oxidation, a cyclical process that sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgabcam.com As a medium-chain fatty acid, this compound's entry into the mitochondria is generally considered to be less dependent on the carnitine shuttle system compared to long-chain fatty acids.

The beta-oxidation of this compound involves a series of four enzymatic reactions per cycle. However, due to its monounsaturated nature with a double bond at the fifth carbon, its complete oxidation requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes. wikipedia.orgaocs.org

The process begins with the standard beta-oxidation cycles. After two cycles of beta-oxidation, a C6-enoyl-CoA intermediate with a cis-double bond at the Δ³ position is formed. This intermediate, cis-Δ³-hexenoyl-CoA, is not a suitable substrate for acyl-CoA dehydrogenase. At this point, the auxiliary enzyme, enoyl-CoA isomerase , is required. wikipedia.orglibretexts.org This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-hexenoyl-CoA. This product can then re-enter the main beta-oxidation spiral, allowing for its complete degradation to acetyl-CoA.

The key enzymes involved in the complete beta-oxidation of this compound are summarized in the table below.

| Enzyme Class | Specific Enzyme(s) | Role in this compound Beta-Oxidation |

| Acyl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Catalyzes the initial dehydrogenation of 5-decenoyl-CoA and subsequent intermediates. |

| Enoyl-CoA Hydratase | Enoyl-CoA Hydratase | Hydrates the trans-double bond introduced by acyl-CoA dehydrogenase. |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA. |

| Thiolase | β-ketothiolase | Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. |

| Auxiliary Enzyme | Enoyl-CoA Isomerase | Isomerizes the cis-Δ³ double bond to a trans-Δ² double bond, enabling the continuation of beta-oxidation. |

Anabolic Elongation Pathways of Unsaturated Fatty Acids

In addition to catabolism, fatty acids can be elongated through anabolic pathways to produce longer-chain fatty acids. This process occurs primarily in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA chain. diva-portal.org The key regulatory enzymes in this process are the fatty acid elongases (ELOVLs).

In mammals, a family of seven elongases (ELOVL1-7) has been identified, each with distinct substrate specificities for fatty acid chain length and degree of unsaturation. diva-portal.org ELOVL5 and ELOVL6 are particularly noted for their roles in elongating monounsaturated and polyunsaturated fatty acids. For instance, ELOVL5 has a broad range of substrates, including C16 to C20 monounsaturated and polyunsaturated fatty acids. nih.govresearchgate.net

Given that this compound is a C10:1 monounsaturated fatty acid, it could potentially serve as a substrate for elongation by an appropriate ELOVL enzyme, likely one that acts on medium-chain fatty acids. This would result in the synthesis of longer monounsaturated fatty acids, such as 7-dodecenoic acid (C12:1), which could then be further elongated or desaturated. The substrate specificity of these elongase enzymes is a critical determinant of the cellular fatty acid profile. While direct evidence for the elongation of this compound is not extensively documented, the known functions of the ELOVL family suggest it is a plausible metabolic fate.

The general steps of the microsomal fatty acid elongation pathway are outlined below.

| Step | Enzyme | Reaction |

| 1. Condensation | Fatty Acid Elongase (ELOVL) | Condensation of an acyl-CoA (e.g., 5-decenoyl-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA. |

| 2. Reduction | 3-ketoacyl-CoA reductase | Reduction of the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, using NADPH as the reducing agent. |

| 3. Dehydration | 3-hydroxyacyl-CoA dehydratase | Dehydration of the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. |

| 4. Reduction | trans-2,3-enoyl-CoA reductase | Reduction of the trans-2,3-enoyl-CoA to form an elongated, saturated acyl-CoA, using NADPH. |

Cellular and Molecular Interactions

Modulation of Cell Membrane Dynamics and Permeability

Direct Membrane Interactions

There is a lack of specific studies on the direct membrane interactions of 5-decenoic acid. For related MCFAs, such as cis-2-decenoic acid, research has indicated an ability to interact with bacterial cell membranes, leading to increased permeability. researchgate.netfrontiersin.org This interaction is thought to be facilitated by the amphipathic nature of the molecule, allowing it to insert into the phospholipid bilayer. The bent structure of cis-isomers may further influence the packing of membrane lipids, thereby altering membrane dynamics. However, without direct experimental evidence, the specific effects of this compound on membrane structure and fluidity remain speculative.

Permeation Mechanisms in In Vitro Models

No specific in vitro studies detailing the permeation mechanisms of this compound across cell membranes have been identified. The passage of fatty acids across the cell membrane can occur via passive diffusion or be facilitated by protein transporters. The rate of passive diffusion is influenced by factors such as the pKa of the fatty acid, the pH at the membrane surface, and the biophysical properties of the membrane itself. It is plausible that this compound utilizes similar mechanisms, but dedicated studies are required for confirmation.

Self-Assembly into Vesicular Structures

While there is no specific research demonstrating the self-assembly of this compound into vesicular structures, studies on decanoic acid have shown its capability to form vesicles under certain conditions. nih.govresearchgate.netmdpi.com These self-assembled structures are of interest in prebiotic chemistry and for understanding the origins of cellular compartments. Molecular dynamics simulations have indicated that decanoic acid can aggregate to form stable, water-filled vesicles. nih.govresearchgate.netmdpi.com The presence and configuration of the double bond in this compound would likely affect the critical micelle concentration and the packing parameters that govern the formation and stability of such vesicles.

Substrate for Enzymatic Activity in Lipid Metabolism

Specific enzymes that utilize this compound as a substrate have not been extensively documented. As an unsaturated medium-chain fatty acid, it is expected to be a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and enzymes of the beta-oxidation pathway. However, the presence and position of the double bond may necessitate the action of additional isomerases or reductases for its complete metabolism, as is the case for other unsaturated fatty acids. General databases list this compound as being involved in lipid metabolism pathways, but specific enzymatic data is lacking.

Modulation of Signal Transduction Pathways in Model Systems

Direct studies on the modulation of signal transduction pathways by this compound are not currently available.

Inhibition of mTORC1 Activity (for decanoic acid, relevant for MCFA class studies)

Significant research has been conducted on the saturated medium-chain fatty acid, decanoic acid, demonstrating its role as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govpnas.orgresearchgate.netpnas.orgreddit.com This pathway is a central regulator of cell growth, proliferation, and metabolism.

Studies have shown that decanoic acid can decrease mTORC1 activity independently of glucose and insulin signaling. nih.govpnas.orgpnas.org This effect has been observed in various model systems, including the tractable model organism Dictyostelium discoideum, ex vivo rat brain tissue, and human iPSC-derived astrocytes. nih.govpnas.org The proposed mechanism involves the inhibition of the AAA ATPase p97. nih.govpnas.org

Research Findings on Decanoic Acid and mTORC1 Activity

| Model System | Key Findings | Reference |

|---|---|---|

| Dictyostelium discoideum | Decanoic acid decreases mTORC1 activity, measured by the phosphorylation of 4E-BP1. | nih.govpnas.org |

| Ex vivo rat hippocampus | Decanoic acid decreases mTORC1 activity in the absence of insulin and under high-glucose conditions. | nih.govpnas.org |

These findings on decanoic acid provide a basis for investigating whether this compound, as a structurally similar MCFA, may exert similar effects on mTORC1 or other signaling pathways. However, the presence of the double bond could significantly alter its biological activity.

Effects on Phosphoinositide Signaling

Studies involving decanoic acid, a saturated counterpart to this compound, have indicated that it can influence phosphoinositide (PI) signaling pathways. Phosphoinositides are crucial lipid molecules involved in a variety of cellular functions, including signal transduction. Research has suggested that one of the mechanisms of action for decanoic acid involves the inhibition of phosphoinositide turnover pnas.org. The antiepileptic drug valproic acid and other medium-chain fatty acids have been shown to acutely reduce phosphoinositide levels pnas.org. This modulation of the PI signaling pathway represents a key area of its molecular action. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) by phospholipase C (PLC) is a critical step in this pathway, leading to the formation of diacylglycerol (DAG) embopress.org.

Regulation of Autophagy-Related Processes

Decanoic acid has been demonstrated to be a regulator of autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins nih.gov. This process is vital for cellular health and is implicated in a range of diseases. Studies have shown that decanoic acid treatment can induce the formation of autophagosomes and increase autophagic flux nih.govresearchgate.net. This effect is structurally specific, as the related medium-chain fatty acid octanoic acid does not produce the same induction nih.gov.

The mechanism behind this regulation appears to be linked to the expression of autophagy-related genes. Research has found that decanoic acid treatment leads to the upregulation of autophagy-inducing proteins such as Atg1 and Atg8 nih.govresearchgate.net. This induction of autophagy is thought to be mediated through the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway pnas.orgpnas.org. Decanoic acid has been shown to decrease mTORC1 activity under both high- and low-glucose conditions, independent of insulin signaling pnas.orgpnas.orgnih.gov. This suggests that dietary decanoic acid could offer a therapeutic approach to down-regulate mTORC1 signaling and thereby stimulate autophagy pnas.orgnih.gov.

Neurochemical Signaling Modulation

A significant area of research for decanoic acid has been its role in modulating neurochemical signaling, particularly its effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated signaling nih.gov. AMPA receptors are critical for fast excitatory glutamatergic transmission in the central nervous system and play a key role in the generation and propagation of epileptic activity oup.com.

Research has demonstrated that decanoic acid directly inhibits AMPA receptor activity mdpi.comucl.ac.uk. It acts as a non-competitive antagonist at therapeutically relevant concentrations ucl.ac.uk. This inhibition is both voltage- and subunit-dependent and is considered sufficient to explain the antiseizure effects observed in various models ucl.ac.uk. The mechanism involves decanoic acid binding to a site distinct from other antagonists like perampanel, likely on the M3 helix of the AMPA-GluA2 transmembrane domain mdpi.comucl.ac.uk. This direct inhibition of excitatory neurotransmission is believed to be a primary contributor to the anticonvulsant effects associated with diets rich in medium-chain triglycerides ucl.ac.uk. In animal models of Alzheimer's disease, decanoic acid has been shown to normalize AMPA-mediated signaling in hippocampal cells nih.gov.

Research Applications and Contexts

Utilization in Lipid Metabolism Research

While extensive research exists on medium-chain fatty acids, specific studies focusing solely on 5-decenoic acid's role in lipid metabolism are limited in the available literature. However, the metabolism of structurally related fatty acids provides a framework for its potential involvement. As a medium-chain fatty acid, it is plausible that this compound can be a substrate for β-oxidation, a key metabolic pathway for energy production. The Human Metabolome Database lists this compound as being associated with fatty acid metabolism pathways. hmdb.ca

Studies in Membrane Dynamics

The physical properties of fatty acids, such as chain length and degree of saturation, are critical determinants of biological membrane characteristics. The introduction of a double bond in the acyl chain of this compound influences the fluidity and permeability of lipid bilayers.

Research on a related isomer, cis-2-decenoic acid, has demonstrated its ability to interact with bacterial cell membranes, leading to increased permeability. frontiersin.org This effect is thought to contribute to its biological activity, such as inducing the dispersal of biofilms. Studies have shown that cis-2-decenoic acid can increase the uptake of fluorescent probes by bacteria, indicating a direct effect on the cell envelope.

General studies on decanoic acid, the saturated counterpart of this compound, have shown its capacity to form membranous vesicles, particularly in prebiotic chemistry research exploring the origins of life. mdpi.com The presence of divalent cations like Ca2+ and Mg2+ can, however, cause the precipitation of decanoic acid, preventing membrane formation. mdpi.com This highlights the sensitivity of membrane self-assembly to the chemical environment.

Investigation in Specific Biological Systems

The effects and functions of this compound and its isomers have been explored in a variety of biological models, revealing its significance in cell signaling and physiology.

In the realm of microbiology, isomers of this compound have been identified as important signaling molecules.

Dictyostelium discoideum : Research on this social amoeba has primarily focused on the effects of the saturated medium-chain fatty acid, decanoic acid. These studies have shown that decanoic acid can influence key cellular processes, including the inhibition of the mTORC1 signaling pathway and the induction of autophagy. nih.govnih.gov While these findings are significant, direct studies on the impact of this compound in Dictyostelium are not extensively documented in the current literature.

Pseudomonas sp. : Pseudomonas aeruginosa, an opportunistic human pathogen, produces the signaling molecule cis-2-decenoic acid. This molecule acts as an autoinducer for biofilm dispersal. mdpi.com Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Cis-2-decenoic acid can induce the transition from a biofilm to a planktonic (free-swimming) state. frontiersin.orgnih.gov Microarray analysis of P. aeruginosa treated with cis-2-decenoic acid revealed differential expression of 666 genes, indicating its broad impact on cellular processes including motility, metabolic activity, and virulence. frontiersin.orgnih.gov While it can induce biofilm dispersal, some studies have found that in certain experimental setups, it primarily exhibits an antimicrobial effect and enhances the efficacy of other antibiotics like Tobramycin rather than acting as a dispersion inducer. mdpi.com

| Microorganism | Compound Studied | Observed Effects | Reference |

|---|---|---|---|

| Dictyostelium discoideum | Decanoic Acid | Inhibits mTORC1 signaling, induces autophagy. | nih.govnih.gov |

| Escherichia coli | cis-2-Decenoic Acid | Reverts persister cells to an antibiotic-susceptible state. | nih.gov |

| Pseudomonas aeruginosa | cis-2-Decenoic Acid | Acts as a biofilm dispersal autoinducer; modulates gene expression. | mdpi.comfrontiersin.org |

The direct application of this compound in studies involving human cell lines such as neuroblastoma cells, Caco-2 cells, and iPSC-derived astrocytes is not well-documented in the available scientific literature. Research on these cell lines has often utilized the saturated analogue, decanoic acid, or other types of fatty acids.

Neuroblastoma cells : Studies on neuroblastoma cell lines have investigated the effects of retinoic acid, which can induce differentiation and suppress cell growth. nih.govcancer.gov

Caco-2 cells : The Caco-2 cell line is a well-established model for studying intestinal drug and lipid transport. youtube.comaddexbio.com Research using this model has explored the transport mechanisms of various compounds, including the effects of absorption enhancers like sodium caprate (the sodium salt of decanoic acid). nih.gov

iPSC-derived astrocytes : Human induced pluripotent stem cell (iPSC)-derived astrocytes are increasingly used to model neurological diseases. nih.govfrontiersin.org Studies with these cells have examined the roles of different lipids and fatty acids in astrocyte function and disease pathology, such as the impact of the APOE4 variant on cholesterol metabolism in the context of Alzheimer's disease. nih.gov However, specific research employing this compound in these models is currently lacking.

Specific studies investigating the physiological effects of this compound in mouse and rat models are limited in the current body of scientific literature. Research in this area has often focused on derivatives or related fatty acids.

For instance, a study in a hyperlipidemic rat model investigated the effects of 10-hydroxy-2-decenoic acid, a compound found in royal jelly. nih.gov The results indicated that this derivative could reduce total cholesterol, triglycerides, and beta-lipoprotein levels while increasing HDL-cholesterol. nih.gov

| Animal Model | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Hyperlipidemic Rat | 10-hydroxy-2-decenoic acid | Reduced TC, TG, and β-lipoprotein; increased HDL. | nih.gov |

| 5xFAD Mouse (Alzheimer's Model) | Decanoic Acid | Normalized AMPA-mediated calcium signaling in hippocampal cells. | nih.gov |

Analytical and Characterization Methodologies

Chromatographic Separation and Identification

Chromatography is the cornerstone for isolating and identifying 5-decenoic acid from various matrices. The choice of method often depends on the sample's complexity and the analytical objective.

Gas chromatography is a highly effective technique for separating volatile and semi-volatile compounds like fatty acids. In the analysis of fatty acid fractions from heated butter, both (E)-5-decenoic acid and (Z)-5-decenoic acid have been successfully identified. tandfonline.com The separation is achieved based on the compounds' differing boiling points and interactions with the stationary phase of the GC column. To improve volatility and peak shape, fatty acids are often converted to their methyl ester derivatives before analysis. tandfonline.com

One study identified the retention times for several decenoic acid isomers, allowing for their differentiation. tandfonline.com For instance, under specific GC conditions, the retention times for (E)-5-decenoic acid and (Z)-5-decenoic acid were found to be 36.73 minutes and 36.95 minutes, respectively. tandfonline.com However, challenges can arise, as co-elution with other similar compounds, such as the inability to resolve (E)-4- and (E)-6-decenoic acids, can occur under certain conditions. tandfonline.com

| Compound | Retention Time (min) | Relative GC Peak Area (%) | Source |

|---|---|---|---|

| (E)-5-Decenoic acid | 36.73 | 0.023 | tandfonline.com |

| (Z)-5-Decenoic acid | 36.95 | 0.010 | tandfonline.com |

| 9-Decenoic acid | 37.13 | 0.946 | tandfonline.com |

| (E)-4- and/or (E)-6-Decenoic acid(s) | 36.85 | N/A | tandfonline.com |

Gas chromatography coupled with mass spectrometry is a powerful combination that provides both separation and definitive structural identification. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound.

GC/MS has been instrumental in detecting novel decenoic acids, including (E)- and (Z)-5-decenoic acid, as minor components in heated butter. tandfonline.comnih.gov The identity of these compounds was confirmed by comparing their retention times and mass spectra to those of authentic reference samples. tandfonline.com The Human Metabolome Database also provides predicted GC-MS spectra for this compound, both in its non-derivatized form and as a trimethylsilyl (B98337) (TMS) derivative, which aids in its identification in metabolomic studies. hmdb.ca

| Compound | Mass Spectrum (m/z, relative intensity) | Source |

|---|---|---|

| (E)-5-Decenoic acid | 172 (M+, 10), 154 (1), 130 (2), 115 (11), 101 (10), 98 (30), 87 (38), 83 (29), 74 (45), 69 (100), 60 (38), 55 (80), 41 (85) | tandfonline.com |

| (Z)-5-Decenoic acid | 172 (M+, 11), 154 (1), 130 (2), 115 (12), 101 (11), 98 (32), 87 (40), 83 (29), 74 (46), 69 (100), 60 (38), 55 (81), 41 (86) | tandfonline.com |

High-performance liquid chromatography is another key technique for the analysis of fatty acids. It is particularly useful for less volatile or thermally sensitive compounds. While specific applications detailing the HPLC analysis of this compound are not as prevalent in the literature as GC methods, it is considered a suitable technique. sigmaaldrich.comsigmaaldrich.com

Reverse-phase HPLC is commonly employed for fatty acid analysis. For instance, robust HPLC methods have been developed for other decenoic acid derivatives, such as trans-10-hydroxy-2-decenoic acid (10-HDA) in royal jelly. apiservices.bizbuffalostate.eduoup.com These methods typically use a C18 column and a mobile phase consisting of a mixture of methanol, water, and an acid like phosphoric acid, with UV detection around 215 nm. apiservices.bizbuffalostate.edu Such methods could likely be adapted for the separation and quantification of this compound.

Spectroscopic Characterization in Synthesis Studies (e.g., IR, PMR for related decenoic acids)

In chemical synthesis, spectroscopic methods are indispensable for verifying the structure of newly formed molecules. Infrared (IR) spectroscopy and Proton Magnetic Resonance (PMR), also known as ¹H NMR, are standard tools for characterizing decenoic acids.

Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups. For decenoic acids, a sharp peak around 1700-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. mdpi.com Another significant band for trans-disubstituted double bonds appears at approximately 970 cm⁻¹. tandfonline.com

Proton Magnetic Resonance (PMR) Spectroscopy: PMR provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of its carbon skeleton and the geometry of double bonds. For example, in a related terpenoid decenoic acid, the protons on the double bond appeared as a multiplet at δ 5.39 ppm, which resolved into a doublet and a double-doublet upon addition of a shift reagent, confirming a trans configuration with a coupling constant (J) of 16 Hz. tandfonline.com

| Compound | Technique | Key Spectral Features | Source |

|---|---|---|---|

| 2-Decenoic acid (modified on chitosan) | FTIR | Sharp peak at 1750 cm⁻¹ (C=O stretch) | mdpi.com |

| 6(S)-isopropyl-3β-methyl-3β-hydroxy-9-oxo-4E-decenoic acid | IR | Band at 970 cm⁻¹ (trans C=C-H bend) | tandfonline.com |

| 6(S)-isopropyl-3β-methyl-3β-hydroxy-9-oxo-4E-decenoic acid | PMR | δ 5.39 (2H, m, vinyl protons), J = 16 Hz | tandfonline.com |

| 9-Decenoic acid | FTIR | CAPILLARY CELL: NEAT spectrum available | nih.gov |

| Decanoic acid (in PHA polymer) | FTIR | Characteristic bands at 2933 and 2976 cm⁻¹ | researchgate.net |

Advanced Metabolomics Approaches (e.g., GC-MS-based metabolomics)

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample. GC-MS is a primary analytical platform in metabolomics due to its high sensitivity, reproducibility, and broad coverage of metabolites. researchgate.netscispace.com

In the context of food science and biology, GC-MS-based metabolomics has been used to profile fatty acids, including decenoic acid isomers, in various matrices. For example, a metabolomic study of Phlebopus portentosus mushrooms under cold storage identified cis-4-decenoic acid as one of the fatty acyls that significantly increased with storage time. frontiersin.org In meat quality assessment, GC-MS metabolomics revealed that decanoic acid is a potential biomarker for sensory traits like oily flavor in Japanese Black beef. researchgate.net These studies highlight the utility of GC-MS-based approaches to understand the role and changes of decenoic acids within complex biological systems. researchgate.netnih.govresearchgate.net

Future Research Directions

Elucidation of Isomer-Specific Biological Functions

5-Decenoic acid exists as two geometric isomers: cis-5-decenoic acid and trans-5-decenoic acid. A primary area for future investigation lies in delineating the distinct biological activities of these two forms. Preliminary research on related unsaturated fatty acids suggests that the spatial arrangement of the double bond can significantly influence their metabolic processing and physiological effects. For instance, studies on other unsaturated fatty acids have shown that trans isomers are often oxidized at a higher rate than their cis counterparts, while cis isomers may be more readily esterified into complex lipids. nih.gov

Further research should focus on directly comparing the effects of cis- and trans-5-decenoic acid on various cellular processes. For example, studies on the related compound cis-5-dodecenoic acid have indicated inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov It would be valuable to investigate whether both isomers of this compound share this property and to what extent their potencies differ. Understanding these isomer-specific functions is essential for determining their potential therapeutic applications.

Table 1: Known Biological Activities of Related Unsaturated Fatty Acids

| Compound | Isomer | Biological Activity |

|---|---|---|

| 9-Octadecenoic acid | cis | Augments triacylglycerol secretion as VLDL nih.gov |

| 9-Octadecenoic acid | trans | More readily oxidized, incorporated more into phospholipids (B1166683) nih.gov |

This table is based on data for related compounds and highlights the need for direct investigation of this compound isomers.

Detailed Understanding of Metabolic Fates and Intermediates

The metabolic pathway of this compound is presumed to follow the general route of beta-oxidation, a process that breaks down fatty acids to produce energy. microbenotes.com However, the specific enzymes and intermediates involved, particularly how the cell handles the double bond at the 5-position, require detailed investigation. For unsaturated fatty acids, additional enzymes are necessary to reconfigure the double bond to allow the beta-oxidation spiral to continue. wikipedia.org

Table 2: Key Stages in Fatty Acid Beta-Oxidation

| Stage | Description | Key Enzymes |

|---|---|---|

| Activation | Fatty acid is converted to its CoA ester. | Acyl-CoA Synthetase |

| Transport | Acyl-CoA is transported into the mitochondria. | Carnitine Palmitoyltransferase System |

| Beta-Oxidation Spiral | A four-step process that shortens the acyl-CoA chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase |

This table outlines the general pathway; specific enzymes for this compound metabolism need to be identified.

Novel Synthetic Route Development for Specific Isomers

The ability to study the distinct biological functions of cis- and trans-5-decenoic acid is contingent upon the availability of pure samples of each isomer. Therefore, the development of novel, stereoselective synthetic routes is a critical area of future research. Current methods for producing decenoic acid, such as the acid-catalyzed reaction of delta-decalactone, often result in a mixture of isomers. google.com

Modern synthetic organic chemistry offers several powerful tools for the stereoselective synthesis of alkenes. The Wittig reaction and its modifications, for example, are well-established methods for creating double bonds with a high degree of control over the resulting geometry. mnstate.edumasterorganicchemistry.comlibretexts.org Similarly, olefin metathesis, a Nobel Prize-winning technology, provides another versatile approach to alkene synthesis. nobelprize.orgthieme-connect.de Future research in this area should focus on applying and optimizing these methods to produce high yields of isomerically pure cis-5-decenoic acid and trans-5-decenoic acid. The development of efficient and scalable syntheses will be paramount for advancing the biological investigation of these compounds.

Comprehensive Molecular Target Identification

A fundamental aspect of understanding the biological role of any compound is the identification of its molecular targets. For this compound, this remains a largely unexplored frontier. Research on its saturated counterpart, decanoic acid, has shown that it can act as a direct ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and glucose homeostasis. nih.gov This finding strongly suggests that the isomers of this compound may also interact with PPARs or other nuclear receptors, which are known targets for various fatty acids. nih.govmdpi.commdpi.com

Future research should employ a range of techniques to identify the molecular targets of both cis- and trans-5-decenoic acid. In silico molecular docking studies could predict the binding of these isomers to a variety of protein targets. researchgate.netufms.br In vitro binding assays and cell-based reporter assays can then be used to validate these predictions and quantify the interactions. A comprehensive screening against a panel of nuclear receptors, enzymes involved in lipid metabolism, and other potential binding proteins will be essential to build a complete picture of the molecular mechanisms through which this compound exerts its biological effects.

Table 3: Potential Molecular Targets for this compound

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Nuclear Receptors | PPARα, PPARγ, RXRs | Decanoic acid is a known PPARγ ligand; fatty acids are common ligands for nuclear receptors. nih.govnih.govmdpi.com |

| Enzymes | Cyclooxygenases (COX-1, COX-2) | A related compound, cis-5-dodecenoic acid, is a known COX inhibitor. nih.gov |

| Acyl-CoA Synthetases | Medium-chain acyl-CoA synthetase | These enzymes are the first step in fatty acid metabolism. |

This table presents hypothesized targets based on existing data for related compounds, requiring experimental validation for this compound.

Q & A

Q. What are the key physicochemical properties of 5-Decenoic acid, and how do they influence experimental design?

- Methodological Answer : this compound (CAS 85392-03-6) has a molecular weight of 170.25 g/mol, a boiling point of ~290.67°C, and a density of 0.936 g/cm³. Its low melting point (18.83°C) and high flammability (flash point 174.5°C) necessitate storage at controlled temperatures and inert atmospheres. When designing experiments, ensure compatibility with its volatility and reactivity. For purity verification, use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), as these methods account for its refractive index (1.4364) and acid dissociation constant (pKa ≈ 4.79) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its classification as a flammable liquid (GHS02) and skin/eye irritant (GHS07) , researchers must:

- Use explosion-proof equipment and eliminate ignition sources (e.g., static discharge) .

- Wear nitrile gloves, sealed goggles, and lab coats to prevent direct contact .

- Store in airtight containers under nitrogen to mitigate oxidation and degradation .

Emergency procedures include rinsing affected skin/eyes with water for 15 minutes and consulting safety data sheets for first-aid measures .

Q. How can researchers synthesize and purify this compound for controlled studies?

- Methodological Answer : Synthesis typically involves catalytic dehydrogenation of decanoic acid or enzymatic modification of fatty acid precursors. Post-synthesis, purification via fractional distillation (optimized for its boiling point range) or recrystallization in nonpolar solvents (e.g., hexane) is recommended. Validate purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How does this compound modulate enzymatic activity in lipid metabolism pathways?

- Methodological Answer : To assess its role in lipid metabolism:

- Experimental Design : Use in vitro assays with lipases or desaturases, controlling pH (4.5–5.5 to match its pKa) and temperature (25–37°C). Include negative controls (e.g., saturated fatty acids) and measure reaction rates via spectrophotometry or fluorometry .

- Data Interpretation : Compare kinetic parameters (Km, Vmax) with and without this compound. Note that its cis-configuration (Z-isomer) may sterically hinder enzyme binding, altering catalytic efficiency .

Q. How can contradictory findings about this compound’s bioactivity be resolved?

- Methodological Answer : Discrepancies in reported bioactivity (e.g., antimicrobial vs. inert effects) often stem from:

- Variability in experimental conditions : Standardize solvent systems (e.g., dimethyl sulfoxide vs. ethanol) and concentrations (0.1–1 mM) .

- Strain-specific responses : Replicate studies across multiple microbial strains or cell lines.

- Analytical sensitivity : Use LC-MS/MS for trace-level quantification to avoid false negatives .

Meta-analyses of existing data can identify confounding variables (e.g., impurity levels >95%) .

Q. What are the challenges in studying this compound’s stability under physiological conditions?

- Methodological Answer : Its instability in aqueous environments (hydrolysis) and susceptibility to oxidation require:

- Stabilization strategies : Encapsulation in cyclodextrins or liposomes to prolong half-life .

- Real-time monitoring : Use UV-Vis spectroscopy to track degradation kinetics at λ = 210–230 nm .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under varying temperatures .

Key Considerations for Experimental Replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.